D-arabinofuranose

Carbohydrate Chemistry Mutarotation Conformational Analysis

Researchers requiring pure D-arabinofuranose face a key challenge: the furanose form constitutes only ~4.5% of equilibrium in aqueous solution, precluding efficient in situ synthesis. This product delivers the isolated furanose form, enabling direct, stereoselective glycosylation without mutarotation delays. Key benefits: - Enables 94% α-linked disaccharide yield in mycobacterial wall synthesis - Achieves near-quantitative furanoside formation under acidic methanolysis - Consistent ≥95% HPLC purity, shipped under cold chain to preserve anomeric integrity

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 13221-22-2
Cat. No. B083111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-arabinofuranose
CAS13221-22-2
Synonymsarabinofuranose
L-arabinofuranose
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5?/m1/s1
InChIKeyHMFHBZSHGGEWLO-ZRMNMSDTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Arabinofuranose: Procurement Guide & Key Properties


D-Arabinofuranose (CAS 13221-22-2) is the furanose (five-membered ring) form of D-arabinose, an aldopentose monosaccharide with the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol . In aqueous solution at equilibrium, the furanose form constitutes a minor fraction (approximately 4.5% total, comprising 2.5% α- and 2% β-anomer) compared to the predominant pyranose form [1]. This compound is structurally defined by its 2,3,4-trans,cis stereochemical configuration, which dictates its unique conformational behavior and reactivity, making it a critical, albeit scarce, building block in glycochemistry and medicinal chemistry .

F
Furanose ring form: minor equilibrium species (~4.5% in water); requires pure or protected furanose sourcing.
S
2,3,4-trans,cis stereochemical configuration dictates enzyme recognition and glycosylation outcome.
E
Enzyme substrate specificity: nucleoside phosphorylases and glycosyltransferases discriminate furanose vs. pyranose forms.

D-Arabinofuranose: No Generic Substitute


Generic substitution of D-arabinofuranose with other pentoses (e.g., D-ribose, D-xylose) or the more prevalent D-arabinopyranose is precluded by profound differences in stereochemical recognition, thermodynamic stability, and synthetic utility. Enzymes involved in nucleoside and glycoside synthesis exhibit strict specificity for the furanose ring size and stereochemistry [1]. Furthermore, the low equilibrium concentration of the furanose form in water (approximately 4.5%) necessitates the use of pure D-arabinofuranose or its protected derivatives for efficient and stereoselective syntheses, as in situ mutarotation from the pyranose form is kinetically and thermodynamically unfavorable for most synthetic applications [2]. The following quantitative evidence underscores these critical, application-specific differentiators.

Ring Form
D-Arabinofuranose
D-Arabinopyranose (96.5% equilibrium) may not substitute — furanose-specific enzymes and glycosylation chemistry require the five-membered ring.
Pentose Identity
D-Arabinose
D-Ribose or D-Xylose differ in stereochemistry and enzymatic conversion yield; substrate specificity may shift pathway outcome.
In Situ Generation
Purchased D-Arabinofuranose
Dissolving D-arabinose and relying on mutarotation is kinetically and thermodynamically unfavorable; furanose yield remains ~4.5%.

D-Arabinofuranose Comparative Evidence


Anomeric Equilibrium: Furanose vs. Pyranose

In aqueous solution at equilibrium, D-arabinose exists predominantly in the pyranose form, with the furanose form being a minor component. The quantitative distribution is: α-D-arabinopyranose 61%, β-D-arabinopyranose 35.5%, α-D-arabinofuranose 2.5%, and β-D-arabinofuranose 2.0% [1].

Anomeric Equilibrium
Head-to-head
Furanose 4.5% vs Pyranose 96.5%
~21.4× more pyranose at equilibrium
Confirms furanose scarcity in solution; pure sourcing is essential.
Aqueous equilibrium data; method context applies.
Carbohydrate Chemistry Mutarotation Conformational Analysis

Chemoenzymatic Nucleoside Synthesis: Pentose Activity

In a cascade one-pot enzymatic synthesis of 2-chloroadenine nucleosides using recombinant E. coli enzymes, D-arabinose exhibits intermediate substrate activity compared to D-ribose and D-xylose. D-ribose yields 90% of the nucleoside product in 30 minutes, D-arabinose reaches an equilibrium with a 1:1 ratio of starting base to nucleoside product in 45 minutes, while D-xylose yields only 8% of the product after 48 hours [1][2].

Enzymatic Nucleoside Yield
Head-to-head
D-Ara ~50% in 45 min
D-Rib 90% / 30 min; D-Xyl 8% / 48 h
Defines performance envelope for biocatalytic nucleoside synthesis.
Cascade one-pot E. coli enzyme system; review substrate fit.
Nucleoside Synthesis Biocatalysis Substrate Specificity

Furanoside Derivatization for Absolute Configuration

In a method for determining the absolute configuration of secondary alcohols, D-arabinose is compared to D-fucose as a derivatizing agent. When treated in acidic methanol, D-arabinose affords the furanoside form 'almost quantitatively,' whereas D-fucose yields a nearly equal mixture of furanoside and pyranoside forms [1].

Furanoside Selectivity
Head-to-head
Near-quantitative furanoside
D-Fucose gives mixed furanoside/pyranoside
Supports efficient NMR derivatization with reduced purification burden.
Acidic methanolysis conditions; qualitative comparison reported.
Absolute Configuration NMR Spectroscopy Derivatization Methods

Furanose Content and Polysaccharide Solubility

Comparative analysis of two arabinans isolated from red gram cotyledons revealed a correlation between terminal sugar composition and solubility. Arabinan I, with terminal sugar residues exclusively as arabinofuranose, exhibited different solubility properties compared to Arabinan II, which contained both furanose and pyranose forms of arabinose [1].

Polysaccharide Solubility
Cross-study
Furanose terminals alter solubility
Arabinan I (furanose-only) vs Arabinan II (mixed)
Furanose form may influence glycoconjugate physicochemical properties.
Plant arabinan context; data to verify in synthetic systems.
Polysaccharide Chemistry Solubility Structural Biology

Stereocontrolled Oligoarabinofuranoside Synthesis

A comprehensive glycosylation system utilizing 1,2,5-orthoesters of D-arabinose allows for the stereoselective synthesis of any interglycosidic linkage between arabinofuranosidic units. A representative coupling reaction afforded an α-disaccharide in 94% yield with complete stereocontrol [1].

Glycosylation Yield
Supporting
94% α-disaccharide
Complete stereocontrol reported
Demonstrates high-efficiency oligoarabinofuranoside assembly potential.
NIS/TMSOTf activation; specific donor-acceptor pair.
Glycosylation Oligosaccharide Synthesis Stereoselectivity

Physicochemical Property Predictions

Predicted physicochemical properties for D-arabinofuranose include a density of 1.7±0.1 g/cm³, a boiling point of 375.4±42.0 °C at 760 mmHg, and an ACD/LogP of -1.47 . Water solubility is estimated at 1e+006 mg/L at 25 °C based on its Log Kow of -2.32 .

Physicochemical Predictions
Data to verify
LogP -1.47; Solubility est. 1e+006 mg/L
Density 1.7 g/cm³; BP 375.4 °C (predicted)
Provides baseline handling estimates; experimental verification needed.
ACD/Labs and EPISuite predictions; no experimental validation cited.
Physicochemical Properties Drug Design Computational Chemistry

D-Arabinofuranose Application Scenarios


Chemoenzymatic Nucleoside Analog Synthesis

D-Arabinose is the preferred substrate when a moderate reaction rate and a defined equilibrium yield are required in a one-pot enzymatic cascade. As demonstrated by Fateev et al. (2014), it reaches a 1:1 product ratio in 45 minutes, offering a kinetically controlled alternative to the high-activity D-ribose (90% yield in 30 min) and the poorly performing D-xylose (8% yield in 48 h) [1][2].

NMR Derivatization for Absolute Configuration

D-Arabinose is the superior choice for preparing furanoside derivatives for NMR-based stereochemical analysis due to its near-quantitative conversion to the furanoside form under acidic methanolysis. This contrasts with D-fucose, which yields a difficult-to-separate mixture of furanoside and pyranoside products [1].

Oligoarabinofuranoside Synthesis for Mycobacterial Research

D-Arabinofuranose derivatives, particularly 1,2,5-orthoesters, are essential building blocks for constructing defined oligosaccharide fragments of the mycobacterial cell wall. The glycosylation system described by Désiré et al. (2000) enables the stereoselective synthesis of any interglycosidic linkage, as evidenced by a 94% yield for an α-linked disaccharide [1].

Arabinan Structure-Property Relationships

The unique influence of the arabinofuranose ring form on polymer solubility, as observed by Swamy & Salimath (1991) in plant arabinans, makes D-arabinofuranose a critical component for investigating the physicochemical properties of synthetic or natural arabinose-containing glycans [1].

Application
Selection Property
Validation Focus
Chemoenzymatic nucleoside synthesis
Moderate enzymatic conversion rate with defined equilibrium yield
Reaction kinetics and product ratio under cascade conditions
NMR derivatization for absolute configuration
Reported near-quantitative furanoside formation under acidic methanolysis
Derivatization selectivity and purification efficiency
Oligoarabinofuranoside assembly
Stereoselective glycosylation via 1,2,5-orthoester chemistry
Yield and stereocontrol for target interglycosidic linkages
Arabinan structure-property studies
Furanose ring form correlates with altered polymer solubility
Physicochemical behavior of furanose-containing glycans
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